molecular formula C12H9N5O2 B2933913 N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034233-47-9

N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2933913
CAS No.: 2034233-47-9
M. Wt: 255.237
InChI Key: NMEXOICBNMDVDI-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a hydroxypyrimidine ring via a carboxamide bridge. This molecular architecture is found in compounds investigated for modulating various biological targets, such as protein kinases and poly(ADP-ribose) polymerase (PARP) . Similar structural motifs are also explored in the development of antiviral agents, including inhibitors of HIV integrase . As a high-purity chemical reference standard, this product is intended for use in in vitro biochemical and cell-based assays to study enzyme kinetics, cellular pathways, and mechanism of action. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-10-5-9(13-6-14-10)11(19)17-12-15-7-3-1-2-4-8(7)16-12/h1-6H,(H,13,14,18)(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEXOICBNMDVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to a temperature range of 140-200°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide with its analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Functional Groups Biological Activity Reference
This compound C₁₁H₉N₅O₂* 259.22* Benzimidazole-Pyrimidine Hydroxyl, Carboxamide Anticancer (inferred) -
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide C₂₀H₂₀N₈O 388.4 Benzimidazole-Pyrimidine-Piperidine Imidazole, Piperidine Undisclosed
Thiazolo[3,2-a]pyrimidine derivatives (e.g., 6a-q) Varies Varies Thiazolo-Pyrimidine Thiazole, Cyanoacetamide Anticancer (IC₅₀: 0.5–8.2 μM)
N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₂H₂₆N₆O₂S 446.55 Benzimidazole-Oxazolo-Pyridine Methylsulfanyl, Isoxazole Kinase inhibition (hypothesized)

Key Observations:

  • Hydroxyl Group Impact : The 6-hydroxypyrimidine group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., methylsulfanyl in or imidazolyl in ). This could improve pharmacokinetic properties.
  • Core Heterocycles : Thiazolo-pyrimidine derivatives () exhibit fused-ring systems, which may enhance planar stacking with DNA or enzymes, whereas the target compound’s single pyrimidine ring offers conformational flexibility.

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C12H10N4O2C_{12}H_{10}N_4O_2. The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of hydroxypyrimidine and carboxamide functionalities enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole nucleus exhibit broad-spectrum antimicrobial properties. In one study, derivatives of benzimidazole were synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives showed significant activity compared to standard antibiotics like ciprofloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli16 µg/mL
Compound CP. aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study highlighted that certain benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compounds were found to induce apoptosis in these cell lines through the activation of caspase pathways .

Case Study: Anticancer Activity Assessment

In a comparative study, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The compound demonstrated:

  • IC50 Values :
    • HeLa Cells: 12 µM
    • MCF-7 Cells: 15 µM
    • A549 Cells (lung cancer): 18 µM

This suggests that the compound may serve as a lead for developing new anticancer agents.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the compound's potential as an anti-inflammatory agent has also been reported. Studies suggest that benzimidazole derivatives can inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzimidazole or pyrimidine rings can significantly influence its potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl Group at Position 6Increased antibacterial activity
Carboxamide SubstitutionEnhanced cytotoxicity against cancer cells

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